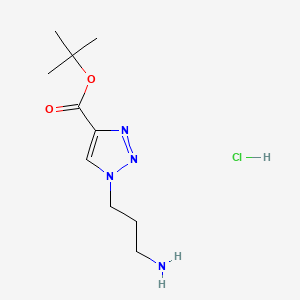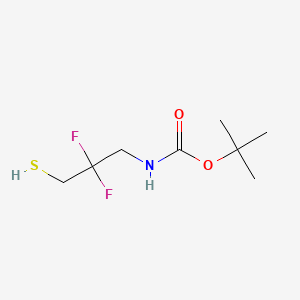![molecular formula C17H19NO7 B15296380 [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is a complex organic compound with a unique structure characterized by multiple deuterium atoms and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the deuterated precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions.
Acetylation: Acetylation of the deuterated intermediates using acetic anhydride in the presence of a catalyst such as pyridine.
Condensation: Condensation of the acetylated intermediates with 2-nitrobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule for studying isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium atoms on chemical reactivity and stability.
Biology
In biological research, the compound is utilized in isotope labeling studies to trace metabolic pathways and understand enzyme mechanisms. The presence of deuterium atoms provides a distinct advantage in mass spectrometry analysis.
Medicine
In medicine, the compound has potential applications in drug development, particularly in the design of deuterated drugs. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.
Mécanisme D'action
The mechanism of action of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the bond dissociation energies. This isotopic effect can be exploited to modulate the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: .
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: .
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: .
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition and the presence of a nitrophenyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H19NO7 |
|---|---|
Poids moléculaire |
355.37 g/mol |
Nom IUPAC |
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3 |
Clé InChI |
FFIBYMHZCNFTRU-GBBWITOISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C)(C([2H])([2H])[2H])OC(=O)C |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)




![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)



![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
